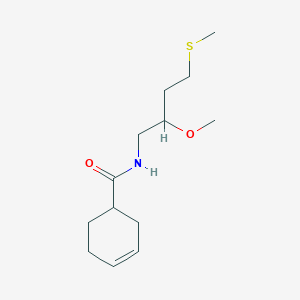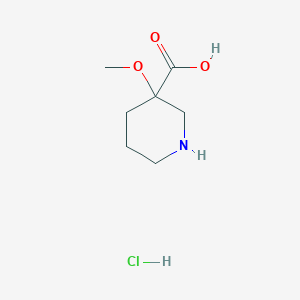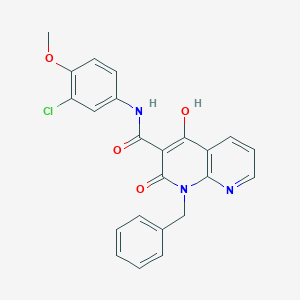
N-(2-Methoxy-4-methylsulfanylbutyl)cyclohex-3-ene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Methoxy-4-methylsulfanylbutyl)cyclohex-3-ene-1-carboxamide, commonly known as MMBC, is a synthetic cannabinoid that has gained popularity in the scientific community due to its potential therapeutic applications. MMBC belongs to the class of indole-derived cannabinoids and has a chemical formula of C21H30N2O2S.
Mechanism of Action
MMBC acts on the endocannabinoid system, which is involved in the regulation of various physiological processes such as pain, inflammation, and mood. MMBC binds to the CB1 and CB2 receptors in the brain and peripheral tissues, leading to the activation of various signaling pathways.
Biochemical and Physiological Effects
MMBC has been shown to have a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. MMBC has also been shown to have anti-tumor properties, inhibiting the growth of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
MMBC has several advantages for use in lab experiments. It is easily synthesized and has a high purity. MMBC is also stable and can be stored for long periods of time. However, MMBC has some limitations, including its high cost and limited availability.
Future Directions
There are several future directions for research on MMBC. One area of research is the development of MMBC analogs with improved therapeutic properties. Another area of research is the investigation of MMBC's potential use in the treatment of neurological disorders such as epilepsy and multiple sclerosis. Additionally, research on the pharmacokinetics and pharmacodynamics of MMBC is needed to better understand its therapeutic potential.
Synthesis Methods
MMBC is synthesized through a multistep process that involves the reaction of 4-methylthiophenol with 2-bromo-4-methoxybutane to form 2-methoxy-4-methylsulfanylbutyl bromide. This intermediate is then reacted with cyclohex-3-ene-1-carboxamide in the presence of a base to form MMBC.
Scientific Research Applications
MMBC has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anti-tumor properties. MMBC has also been studied for its potential use in the treatment of neurological disorders such as epilepsy and multiple sclerosis.
properties
IUPAC Name |
N-(2-methoxy-4-methylsulfanylbutyl)cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2S/c1-16-12(8-9-17-2)10-14-13(15)11-6-4-3-5-7-11/h3-4,11-12H,5-10H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMSAMIOJOFFBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCSC)CNC(=O)C1CCC=CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-dichloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide](/img/structure/B2961504.png)
![(2R,6R)-N-[Cyano-(4-phenylmethoxyphenyl)methyl]-4,6-dimethylmorpholine-2-carboxamide](/img/structure/B2961505.png)


![2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2961513.png)
![Tert-butyl N-[(2S)-4-bromobutan-2-yl]carbamate](/img/structure/B2961514.png)
![N-({4-[(1H-pyrazol-1-yl)methyl]phenyl}methyl)prop-2-enamide](/img/structure/B2961516.png)

![1-(2-methoxyethyl)-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2961518.png)
![N-[1-(2,5-Dimethylphenyl)ethyl]-N-methyl-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2961519.png)
![2-methyl-6-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)pyridazin-3(2H)-one](/img/structure/B2961520.png)

